Product packaging for Acetanilide, 2,4'-difluoro-N-methyl-(Cat. No.:CAS No. 10016-06-5)

Acetanilide, 2,4'-difluoro-N-methyl-

Cat. No.: B1618440
CAS No.: 10016-06-5
M. Wt: 185.17 g/mol
InChI Key: XMXCIFYSKOQCLE-UHFFFAOYSA-N
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Description

Contextualization within the Acetanilide (B955) Family and Fluorinated Organic Compounds

The acetanilide family of compounds has a rich history in organic and medicinal chemistry. Acetanilide itself, or N-phenylacetamide, was one of the first synthetic analgesics and antipyretics, though its use has been largely discontinued (B1498344) due to toxicity. sigmaaldrich.com Acetanilide and its derivatives are valuable intermediates in the synthesis of dyes, rubber accelerators, and pharmaceuticals. sigmaaldrich.com They serve as important scaffolds in drug discovery, with modifications to the basic structure leading to a wide range of biological activities. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their antibacterial activities. mdpi.com

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate a compound's properties. mdpi.com Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com This often leads to enhanced potency and improved pharmacokinetic profiles. mdpi.com The incorporation of fluorine can be seen in numerous successful pharmaceuticals. mdpi.com Therefore, the study of fluorinated acetanilides like Acetanilide, 2,4'-difluoro-N-methyl- is a logical progression, combining the foundational structure of acetanilide with the advantageous properties imparted by fluorine.

Rationale for Academic Investigation of Acetanilide, 2,4'-difluoro-N-methyl-

The academic investigation of Acetanilide, 2,4'-difluoro-N-methyl- is driven by several key factors. The presence of the difluorophenyl group is of particular interest, as the position of the fluorine atoms can significantly impact the electronic and steric properties of the molecule. This, in turn, can influence its reactivity and potential as a building block in the synthesis of more complex molecules.

Research into related phenylacetamide derivatives has shown their potential as anticancer agents. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic activity against various cancer cell lines. nih.govnih.gov This suggests that the N-(2,4-difluorophenyl)-N-methylacetamide scaffold could also be a valuable starting point for the development of novel therapeutic agents. The N-methyl group can also play a crucial role in modifying the compound's biological activity and metabolic pathways.

Historical Overview of Relevant Acetanilide Research Methodologies

The synthesis and characterization of acetanilide derivatives have evolved significantly over time. Early methods for the preparation of acetanilide involved the acetylation of aniline (B41778) with acetic anhydride (B1165640). nih.gov Modern synthetic routes for substituted acetanilides often employ more sophisticated methods to achieve higher yields and purity. For instance, the synthesis of related fluorinated benzamides has been achieved through the condensation reaction of an appropriate acid chloride with a substituted aniline. mdpi.com A plausible synthetic route to Acetanilide, 2,4'-difluoro-N-methyl- could involve the N-methylation of 2',4'-difluoroacetanilide, which in turn can be synthesized from 2,4-difluoroaniline (B146603). A patent for the co-production of N-methyl-2-fluoroaniline highlights a potential pathway to a key precursor. google.com

The characterization of these compounds has also advanced. While classical methods like melting point determination are still in use, modern research relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is indispensable for elucidating the precise structure of fluorinated organic compounds. mdpi.com For example, in the study of N-(2,4-difluorophenyl)-2-fluorobenzamide, NMR was used to confirm the structure and high purity of the synthesized compound. mdpi.com Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that aid in structural confirmation. mdpi.com In cases where single crystals can be grown, X-ray crystallography offers unambiguous determination of the three-dimensional molecular structure, as demonstrated with N-(2,4-difluorophenyl)-2-fluorobenzamide. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO B1618440 Acetanilide, 2,4'-difluoro-N-methyl- CAS No. 10016-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-(4-fluorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXCIFYSKOQCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142984
Record name Acetanilide, 2,4'-difluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10016-06-5
Record name Acetanilide, 2,4'-difluoro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010016065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2,4'-difluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Acetanilide, 2,4 Difluoro N Methyl and Its Analogues

Established Synthetic Pathways to N-Methylated Difluoroacetanilides

Traditional synthesis of N-methylated difluoroacetanilides typically involves a sequence of reactions, beginning with the construction of the basic acetanilide (B955) framework and followed by the introduction of the N-methyl group. These methods are foundational in organic synthesis and rely on well-understood reaction mechanisms.

Acylation Reactions of Fluorinated Aniline (B41778) Precursors

The formation of the amide bond is the cornerstone of acetanilide synthesis. In the context of producing a difluoro-substituted variant, the process begins with a correspondingly fluorinated aniline precursor. For Acetanilide, 2,4'-difluoro-N-methyl-, a logical starting point would be a difluoroaniline, which is then acylated.

The acylation reaction is a type of nucleophilic substitution where the amino group (-NH2) of the fluorinated aniline attacks an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct, results in the formation of an N-arylacetamide (an acetanilide). For instance, reacting a difluoroaniline with acetic anhydride replaces one of the hydrogens on the nitrogen atom with an acetyl group (CH₃CO), yielding the corresponding difluoroacetanilide. This product can then undergo subsequent N-methylation. Alternatively, if starting with an N-methylated difluoroaniline, direct acylation would yield the final product in a single step. The preparation of fluorinated anilines themselves can be achieved by treating aromatic azides with anhydrous hydrogen fluoride (B91410).

N-Methylation Strategies for Acetanilide Derivatives

Once the acetanilide scaffold is in place, the introduction of a methyl group onto the nitrogen atom is the next critical step. Direct N-methylation of secondary amides like acetanilides can be challenging, as competitive O-methylation can occur. scientificupdate.com However, several strategies have been developed to achieve selective N-methylation.

One effective modern method involves using quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid methylating agents. nih.govorganic-chemistry.org This approach is noted for its high monoselectivity, safety, and tolerance of various functional groups. nih.govorganic-chemistry.org The reaction is typically performed under mildly basic conditions, using a base like cesium carbonate in a solvent such as toluene, and heated to drive the reaction to completion. organic-chemistry.org

Another strategy involves a two-step process where the primary amine is first protected with a trifluoroacetyl group. rsc.org The resulting N-trifluoroacetyl derivative is then treated with methyl iodide and a base, which rapidly and cleanly yields the N-monomethylated product. rsc.org Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) are also used, though they can be hazardous and may lead to side products if conditions are not carefully controlled. researchgate.net

Advanced Catalytic Approaches in Acetanilide Synthesis

Recent advances in organic chemistry have introduced powerful catalytic methods that can streamline the synthesis of complex molecules like fluorinated acetanilides. These techniques often offer higher yields, greater selectivity, and more environmentally benign conditions compared to traditional methods.

Palladium-Catalyzed C-H Functionalization Routes to Fluorinated Acetanilides

Palladium catalysis has emerged as a transformative tool for creating carbon-fluorine bonds directly on an aromatic ring, a process known as C-H functionalization. This approach allows for the introduction of fluorine atoms onto a pre-formed acetanilide scaffold with high precision, often obviating the need to start with a fluorinated precursor.

In these reactions, a palladium catalyst, in conjunction with a fluorine source like Selectfluor, can selectively replace a hydrogen atom on the aromatic ring of an acetanilide derivative with a fluorine atom. The amide group of the acetanilide acts as a directing group, guiding the catalyst to functionalize the C-H bond at the ortho position (the carbon atom adjacent to the amide-substituted carbon). This site-selectivity is a key advantage of the method. While this specific route directly to 2,4'-difluoro-N-methyl-acetanilide is complex, the principle demonstrates a powerful strategy for synthesizing various fluorinated acetanilide analogues.

Catalyst SystemFluorine SourceKey Feature
Pd(OAc)₂ / Directing LigandSelectfluorDirect, site-selective fluorination of C(sp³)-H bonds. rsc.org
Cationic Palladium(II) CatalystElectrophilic Fluorinating ReagentsCapable of fluorinating a broad range of arenes, including complex, drug-like molecules. iscientific.org
Pd/Cr Cocatalyst SystemEt₃N·3HFCatalytic allylic C-H fluorination using a nucleophilic fluoride source. rjptonline.org

Microwave-Assisted Synthetic Methodologies for Acetanilide Scaffolds

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times and often improve product yields. The synthesis of acetanilides is particularly amenable to this technology.

The conventional synthesis of acetanilide from aniline and acetic anhydride, which might require several hours of reflux, can be completed in a matter of minutes under microwave irradiation. scientificupdate.com This rapid heating is more energy-efficient and allows for high-throughput synthesis. The technique has been successfully applied to generate a wide variety of acetamide (B32628) and other amide-containing scaffolds, demonstrating its broad utility in modern synthetic chemistry. scientificupdate.comorientjchem.org

MethodReaction TimePowerYieldReference
Conventional (Reflux)~30 minutesN/AModerate scientificupdate.com
Microwave-Assisted5 minutes225 WImproved scientificupdate.com

Transition Metal-Mediated Transformations for Acetanilide Derivatives

Beyond palladium, a host of other transition metals—including rhodium, ruthenium, and nickel—are used to catalyze a wide array of chemical transformations that can be applied to the synthesis and modification of acetanilide derivatives. These metals can facilitate complex bond formations, enabling the construction of intricate molecular architectures from simpler acetanilide building blocks.

For example, a halogenated acetanilide derivative can serve as a substrate in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of diverse functional groups to the acetanilide core. Other transformations, such as rhodium-catalyzed cycloisomerizations or ruthenium-catalyzed metathesis, can be employed to build complex cyclic structures incorporating an acetanilide moiety, highlighting the versatility of transition metal catalysis in expanding the chemical space of these compounds.

Synthesis of Key Fluorinated Intermediates and Precursors for Acetanilide, 2,4'-difluoro-N-methyl-

The synthesis of N-(2,4-difluorophenyl)-N-methylacetamide, referred to as Acetanilide, 2,4'-difluoro-N-methyl-, is contingent on the successful preparation of its core precursor, 2,4-difluoro-N-methylaniline . The common synthetic approach involves the initial synthesis of a suitably substituted aniline followed by N-methylation and subsequent acylation.

The journey often begins with a fluorinated nitroaromatic compound. For instance, 4-fluoroaniline is commonly prepared via the hydrogenation of 4-nitrofluorobenzene wikipedia.org. This reduction of a nitro group is a fundamental step in aniline synthesis. More complex precursors, such as 2,4-difluoroaniline (B146603) , can be prepared through various routes. One patented method involves the catalytic hydrogenation of 2,4-difluoro-5-chloronitrobenzene, which is itself formed by the fluorination of 2,4,5-trichloronitrobenzene (B44141) google.com. This process selectively reduces the nitro group and displaces a chlorine atom without affecting the fluorine substituents google.com.

Once the primary aniline, such as 2,4-difluoroaniline, is obtained, the next step is N-alkylation to introduce the methyl group. Methods for the N-methylation of anilines are well-established. A general industrial approach involves reacting the aniline with methanol (B129727) in the presence of a catalyst, such as a copper-chromium-manganese oxide catalyst, under heat and pressure google.com. This method can be adapted for fluorinated anilines to produce N-methylated intermediates like 2,4-difluoro-N-methylaniline.

Fluorinated aromatic bromides also serve as critical starting materials. For example, 4-bromo-1-fluoro-2-nitrobenzene is a versatile intermediate sigmaaldrich.com. It can be synthesized by the bromination of 1-fluoro-2-nitrobenzene (B31998) using N-Bromosuccinimide in acetic acid chemicalbook.com. Such bromo-intermediates are valuable for introducing further functionality through cross-coupling reactions or for conversion into other groups.

The synthesis of these precursors often requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The table below summarizes selected synthetic methods for key intermediates.

Sustainable and Green Chemistry Principles in Acetanilide Synthesis

The synthesis of amides, including acetanilides, is one of the most frequently performed reactions in the chemical industry, particularly for pharmaceuticals. ucl.ac.ukrsc.org Traditional methods, however, often suffer from poor atom economy and generate significant chemical waste. sigmaaldrich.comwhiterose.ac.uk Consequently, there is a strong drive to develop more sustainable and greener synthetic routes, guided by the principles of green chemistry.

A primary goal of green chemistry is to reduce waste. Conventional acetylation of anilines often employs acetic anhydride or acetyl chloride. ijirset.com These reagents are effective but produce stoichiometric amounts of byproducts (acetic acid or hydrochloric acid, respectively), which contributes to a high Process Mass Intensity (PMI)—a metric that quantifies the total mass of materials used to produce a certain mass of product. ucl.ac.ukacs.org Green approaches seek to minimize or eliminate this waste.

Catalysis is a cornerstone of green amide synthesis. The development of catalytic methods avoids the need for stoichiometric activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or carbodiimides, which are inefficient for large-scale production. ucl.ac.uk Several catalytic strategies have emerged:

Direct Amidation: Boronic acids have been reported as effective catalysts for the direct condensation of carboxylic acids and amines, a process that generates only water as a byproduct. sigmaaldrich.comacs.org

Dehydrogenative Coupling: Ruthenium-based catalysts can facilitate the coupling of alcohols and amines to form amides, releasing hydrogen gas as the sole byproduct. sigmaaldrich.com

Lewis Acid Catalysis: Simple, inexpensive, and benign catalysts like magnesium sulfate have been shown to effectively catalyze the acetylation of aniline using glacial acetic acid, avoiding the more hazardous acetic anhydride. ijtsrd.comijtsrd.com In one study, this system afforded an 80% yield after 90 minutes. ijtsrd.com

The choice of solvents and reagents is another critical aspect. Green chemistry advocates for the use of less toxic and more environmentally benign substances. Research has demonstrated the synthesis of acetanilide using a solvent-free system with a magnesium sulfate catalyst ijtsrd.com or using plant-based extracts as catalysts in aqueous media ttwrdcs.ac.in. Furthermore, Brønsted acidic ionic liquids have been employed as both the catalyst and the solvent for direct amidation, with the significant advantage of being reusable. acs.org

Biocatalysis represents a frontier in green amide bond formation. The use of enzymes can proceed in mild, often aqueous, conditions, offering high selectivity and reducing the need for protecting groups and harsh reagents. rsc.org While still developing, ATP-dependent enzymes show particular promise for these transformations. rsc.org

The table below contrasts traditional and greener approaches to acetanilide synthesis.

Reaction Mechanisms and Chemical Transformations of Acetanilide, 2,4 Difluoro N Methyl

Mechanistic Investigations of N-Methylation and Fluorine Substituent Effects on Reactivity

The N-methyl group in Acetanilide (B955), 2,4'-difluoro-N-methyl- significantly influences its reactivity compared to its N-H counterpart. The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This, in turn, can affect the nucleophilicity of the nitrogen and the rotational barrier around the amide C-N bond. The synthesis of this compound would typically involve the N-alkylation of the corresponding secondary amine. This process is generally understood to proceed via an S_N2 mechanism, where the secondary amine acts as a nucleophile attacking an alkyl halide or another suitable methylating agent. ncert.nic.in

The fluorine substituents at the 2- and 4'-positions exert strong electronic effects. Fluorine is the most electronegative element and thus acts as a strong electron-withdrawing group through induction (-I effect). However, it can also act as a weak electron-donating group through resonance (+M effect) due to its lone pairs.

Effect of the 2-fluoro substituent: The fluorine atom at the ortho position of the anilide ring primarily exerts a strong electron-withdrawing inductive effect, making the adjacent C-H bonds less susceptible to electrophilic attack. This can also influence the acidity of the ortho C-H protons.

The interplay of these substituent effects is crucial in determining the outcome of various chemical transformations.

Carbon-Hydrogen (C-H) Activation and Functionalization Strategies in Acetanilide Systems

The amide functionality in acetanilides is a well-established directing group for transition-metal-catalyzed C-H activation, typically favoring functionalization at the ortho position of the aniline (B41778) ring. researchgate.netbath.ac.uk This is achieved through the formation of a cyclometalated intermediate. rsc.orgnih.gov

A significant transformation in acetanilide systems is the palladium-catalyzed ortho-acylation. rsc.orgnih.gov This reaction introduces an acyl group at the ortho position of the acetanilide ring. For Acetanilide, 2,4'-difluoro-N-methyl-, the N-methylacetamido group would direct the metal catalyst to one of the ortho C-H bonds.

The plausible mechanism for a palladium-catalyzed ortho-acylation would involve the following steps:

Coordination of the palladium catalyst to the amide oxygen.

C-H bond activation at the ortho position to form a palladacycle intermediate. bris.ac.uk

Oxidative addition of an acylating agent (e.g., an acyl chloride or anhydride) to the palladium center.

Reductive elimination to form the ortho-acylated product and regenerate the palladium catalyst.

Table 1: Potential Reagents for Ortho-C-H Functionalization of Acetanilide Systems

Functionalization Catalyst System (Example) Acylating/Alkylating Agent Reference
Acylation Pd(OAc)₂ / Oxidant Aldehydes, Acid Anhydrides nih.gov
Methylation Pd(OAc)₂ / AgOAc/Cu(OTf)₂ Methyl Iodide researchgate.net

This table is illustrative of general systems and not specific to the title compound.

Regioselectivity is a key challenge in C-H functionalization. researchgate.netresearchgate.netnih.gov In Acetanilide, 2,4'-difluoro-N-methyl-, the directing group controls the initial site of metalation. The 2-fluoro substituent, however, can introduce further selectivity. Studies on fluorinated benzylamines have shown that fluorine substituents can have a marked effect on the regioselectivity of C-H functionalization at palladium(II) centers. bris.ac.uk The outcome can be influenced by both steric and electronic factors, with the potential for functionalization to occur either ortho or para to the fluorine atom, depending on the specific reaction mechanism. bris.ac.uk The interplay between the directing group and the existing substituents determines the final regiochemical outcome. bath.ac.ukdntb.gov.ua

Nucleophilic and Electrophilic Reactivity Profiles of the Acetanilide Moiety

The two phenyl rings in Acetanilide, 2,4'-difluoro-N-methyl- exhibit different reactivity profiles towards nucleophilic and electrophilic attack due to their distinct substitution patterns.

Nucleophilic Reactivity: Nucleophilic aromatic substitution (S_NAr) typically requires an electron-deficient aromatic ring, usually activated by strong electron-withdrawing groups ortho and/or para to a good leaving group. masterorganicchemistry.comyoutube.comnih.govlumenlearning.com

2-Fluorophenyl Ring: This ring is part of the acetanilide moiety and is not highly activated towards S_NAr unless further strong electron-withdrawing groups are present. The fluorine atom itself could act as a leaving group, but this would require harsh conditions or specific activation.

4'-Fluorophenyl Ring: This ring is attached to the nitrogen atom. The fluorine at the 4'-position could potentially be displaced by a strong nucleophile. The reaction would be facilitated by the electron-withdrawing nature of the acetamido group, which can help stabilize the negatively charged Meisenheimer complex intermediate. lumenlearning.com The rate of S_NAr reactions often follows the order F > Cl > Br > I for the leaving group, making the fluoro-substituted ring a potential site for this reaction. masterorganicchemistry.comnih.gov

Electrophilic Reactivity: Electrophilic aromatic substitution (EAS) is favored on electron-rich aromatic rings. libretexts.org

2-Fluorophenyl Ring: The acetamido group is a powerful ortho-, para-directing and activating group in EAS. researchgate.net However, the presence of the N-methyl group can introduce steric hindrance that may disfavor ortho-substitution. The 2-fluoro substituent is deactivating but ortho-, para-directing. Therefore, electrophilic attack would be directed to the positions ortho and para to the acetamido group, with the regiochemical outcome being a balance of these directing effects. The most likely positions for electrophilic attack would be C4 and C6, with C4 being potentially favored due to reduced steric hindrance from the N-methylacetamido group.

4'-Fluorophenyl Ring: This ring is significantly deactivated towards EAS. The nitrogen atom's lone pair is delocalized into the amide carbonyl, and the ring is further deactivated by the inductive effect of the 4'-fluoro substituent. Therefore, electrophilic substitution on this ring is highly unlikely under standard conditions.

Radical-Mediated Transformations Involving Nitrogen-Centered Radicals on the Acetanilide Scaffold

Nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of synthetic transformations. nih.govnih.govrsc.orgprinceton.edu The generation of an amidyl radical from the acetanilide moiety in Acetanilide, 2,4'-difluoro-N-methyl- could be achieved through several methods, including photoredox catalysis. nih.govnih.gov Once formed, this nitrogen-centered radical can undergo intramolecular reactions.

A common reaction of nitrogen-centered radicals is intramolecular cyclization onto an aromatic ring. nih.gov For the target molecule, the amidyl radical could potentially cyclize onto the 2-fluorophenyl ring. The regioselectivity of such a cyclization would be influenced by both steric and electronic factors of the fluorine substituent.

Table 2: Precursors for Nitrogen-Centered Radicals

Precursor Type Method of Generation Reference
N-Aryl Amides Photoredox Catalysis (Oxidative Deprotonation) nih.gov
N-Aminopyridinium Salts Photoredox Catalysis (N-N Bond Cleavage) nih.gov

This table provides general examples of precursors for nitrogen-centered radicals.

Ring System Formation and Annulation Reactions from Acetanilide Derivatives

Acetanilide derivatives are valuable precursors for the synthesis of various heterocyclic ring systems. rsc.org Intramolecular cyclization reactions can lead to the formation of fused ring structures. For example, intramolecular cyclization of N-aryl amides can be used to synthesize oxindoles. rsc.org In the case of Acetanilide, 2,4'-difluoro-N-methyl-, a potential cyclization could involve the formation of a new ring by connecting the two aromatic systems, although this would likely require specific catalytic conditions to overcome the inherent rotational barriers and achieve the necessary conformation for cyclization.

Another possibility is the formation of fused heterocyclic systems through annulation reactions. For instance, transition-metal-catalyzed reactions of acetanilides with alkynes can lead to the formation of quinoline (B57606) derivatives. The specific substitution pattern of Acetanilide, 2,4'-difluoro-N-methyl- would influence the feasibility and outcome of such annulation reactions. Furthermore, intramolecular redox cyclization reactions have been reported for the synthesis of nitrogen-containing heterocycles like cinnolines from related starting materials. nih.gov

Advanced Spectroscopic Characterization of Acetanilide, 2,4 Difluoro N Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No peer-reviewed studies or database entries containing experimental ¹H, ¹³C, or ¹⁹F NMR data for Acetanilide (B955), 2,4'-difluoro-N-methyl- could be located. As such, the assignment of aromatic and aliphatic resonances, elucidation of the carbon skeleton, and analysis of the fluorine environments are not possible.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment

Specific chemical shifts (δ) and coupling constants (J) for the proton nuclei in Acetanilide, 2,4'-difluoro-N-methyl- are not available in published literature.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The characteristic chemical shifts of the carbon atoms within the molecule, which are essential for confirming the carbon framework, have not been documented.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

While ¹⁹F NMR is a critical technique for analyzing fluorinated compounds, nih.gov no spectra detailing the chemical shifts and couplings of the two fluorine atoms in Acetanilide, 2,4'-difluoro-N-methyl- have been found.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

There is no evidence of the application of advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) or solid-state NMR to this specific compound in the available literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

No experimental FTIR spectra for Acetanilide, 2,4'-difluoro-N-methyl- are publicly accessible. epa.gov Therefore, a detailed analysis of its vibrational modes, including the characteristic stretching and bending frequencies of its functional groups (e.g., C=O, C-N, C-F), cannot be provided.

Raman Spectroscopy for Vibrational Fingerprinting and Molecular Conformation

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. uni.lu By scattering monochromatic light, typically from a laser, a Raman spectrum is generated that serves as a unique "vibrational fingerprint" for a specific compound. researchgate.net This fingerprint allows for unambiguous identification and can also offer insights into the molecular conformation.

For Acetanilide, 2,4'-difluoro-N-methyl-, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrations of its distinct functional groups. Key vibrational modes would include:

Carbonyl (C=O) Stretch: A strong, characteristic band for the amide C=O group, typically appearing in the 1630-1680 cm⁻¹ region.

Aromatic Ring Vibrations: Multiple bands corresponding to C-C stretching within the difluorophenyl ring, generally found in the 1400-1600 cm⁻¹ range.

C-N Stretching: Vibrations from the C-N bonds of the tertiary amide group.

C-F Stretching: Bands associated with the carbon-fluorine bonds on the aromatic ring, which are typically strong and found in the 1000-1400 cm⁻¹ region.

Aliphatic C-H Bending and Stretching: Vibrations originating from the N-methyl and acetyl methyl groups.

Analysis of the precise peak positions and their potential shifts can provide information on the molecule's conformation, such as the rotational orientation of the phenyl ring relative to the plane of the amide group.

Hypothetical Raman Data for Acetanilide, 2,4'-difluoro-N-methyl-

This table is an illustrative example of expected vibrational modes and is not based on published experimental data.

Raman Shift (cm⁻¹) Assignment Intensity
~1665Amide I (C=O stretch)Strong
~1590Aromatic C=C stretchMedium
~1450CH₃ bendMedium
~1280C-F stretchStrong
~1140Aromatic C-H in-plane bendMedium
~850Aromatic ring breathingWeak

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) analysis, when a suitable single crystal can be grown, yields the most precise and detailed three-dimensional model of a molecule's structure. For Acetanilide, 2,4'-difluoro-N-methyl-, SC-XRD would elucidate the exact bond lengths and angles of the N-(2,4-difluorophenyl)-N-methylacetamide molecule. chemicalbook.comnih.gov

This technique would definitively determine:

The planarity of the amide group.

The torsion angle between the plane of the phenyl ring and the amide group, which is a critical conformational parameter.

The precise geometry and positioning of the fluorine substituents on the aromatic ring.

Intermolecular interactions in the solid state, such as C-H···O or C-H···F hydrogen bonds and potential π–π stacking between aromatic rings, which govern the crystal packing. nih.gov

The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and space group, providing a complete picture of the unit cell. miamioh.edulibretexts.org

Illustrative Crystallographic Data Table for Acetanilide, 2,4'-difluoro-N-methyl-

This table presents a hypothetical summary of results that would be obtained from a single crystal XRD experiment.

Parameter Hypothetical Value
Chemical Formula C₉H₉F₂NO
Formula Weight 185.17
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°
Volume 845 ų
Z (Molecules per unit cell) 4
Key Bond Length (C=O) ~1.23 Å
Key Bond Length (C-N) ~1.35 Å
Key Torsion Angle (C-C-N-C) ~75°

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. Current time information in Singapore. While it does not provide the atomic-level detail of SC-XRD, it is an essential tool for identifying crystalline phases and assessing sample purity. bldpharm.com A PXRD pattern is a fingerprint of a specific crystalline solid.

For Acetanilide, 2,4'-difluoro-N-methyl-, PXRD would be used to:

Confirm the crystalline nature of a bulk sample.

Identify the presence of different polymorphs (different crystal structures of the same compound), if they exist.

Assess the purity of a synthesized batch by detecting crystalline impurities.

Monitor phase transitions that may occur under different conditions, such as changes in temperature or pressure.

The diffraction pattern consists of a plot of scattered intensity versus the diffraction angle (2θ). The position and relative intensities of the peaks are characteristic of the compound's crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of a molecule's elemental formula. For Acetanilide, 2,4'-difluoro-N-methyl-, with a molecular formula of C₉H₉F₂NO, the theoretical exact mass can be calculated.

Theoretical Monoisotopic Mass: 185.06522 Da uni.lu

An HRMS experiment would measure the m/z of the molecular ion (e.g., [M+H]⁺ at 186.07250 Da) to within a few parts per million (ppm). uni.lu This high accuracy allows for the confident differentiation from other compounds that might have the same nominal mass but a different elemental composition, thereby confirming the molecular formula.

Fragmentation Pathway Analysis and Isotopic Labeling Studies

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can be induced to break apart into smaller, charged fragments. Analyzing the masses of these fragments provides clues to the molecule's structure.

For Acetanilide, 2,4'-difluoro-N-methyl-, the primary fragmentation pathways would likely involve the cleavage of the amide bonds. Key expected fragmentation patterns include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, potentially leading to the loss of the acetyl group (•CH₃CO) or formation of the acetyl cation [CH₃CO]⁺ at m/z 43.

Amide Bond Cleavage: Scission of the C-N bond, which could lead to the formation of the [N(CH₃)C₆H₃F₂]⁺ ion.

Loss of a Methyl Radical: Cleavage resulting in the loss of •CH₃ from the nitrogen atom.

Isotopic labeling studies, while not reported for this specific compound, are a powerful method to confirm fragmentation mechanisms. For instance, by synthesizing the compound with a ¹³C-labeled acetyl group or a deuterium-labeled N-methyl group, the movement of these specific atoms during fragmentation can be tracked, providing definitive evidence for proposed pathways.

Plausible Mass Spectrometry Fragmentation Data for Acetanilide, 2,4'-difluoro-N-methyl-

This table shows plausible fragments based on the known structure and general fragmentation rules. It is not based on published experimental data.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Proposed Neutral Loss
185[C₉H₉F₂NO]⁺•(Molecular Ion)
142[C₇H₆F₂N]⁺•COCH₃
127[C₆H₃F₂N]⁺••CH₃ & CO
43[C₂H₃O]⁺•N(CH₃)C₆H₃F₂

Two-Dimensional (2D) Correlation Spectroscopy Applications for Dynamic Systems

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to study changes in spectra that are induced by an external perturbation, such as temperature, pressure, or time. wikipedia.orgresearchgate.net This method can reveal subtle spectral changes and the sequence of molecular events that are not apparent in one-dimensional spectra. wikipedia.orgfrontiersin.org By spreading spectral peaks across a second dimension, 2D-COS enhances spectral resolution and helps in the assignment of bands and the understanding of intermolecular interactions. wikipedia.orgchemscene.com

The application of 2D-COS is particularly valuable for analyzing dynamic systems, such as chemical reactions, conformational changes in molecules, and interactions between different components in a mixture. researchgate.netfrontiersin.org The technique generates synchronous and asynchronous correlation plots. The synchronous spectrum highlights spectral changes that occur in-phase with each other, while the asynchronous spectrum reveals out-of-phase changes, providing insights into the sequential order of events. wikipedia.org

Despite the utility of 2D-COS for such analyses, a review of publicly available scientific literature and spectral databases did not yield specific studies applying this technique to Acetanilide, 2,4'-difluoro-N-methyl- . While 2D-COS has been extensively used for studying polymers, proteins, and other complex systems, dedicated research on the dynamic behavior of this particular compound using 2D-COS is not documented in the searched resources. frontiersin.orgchemscene.com

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy is a widely used technique to investigate the electronic transitions within a molecule. It provides information about the absorption of ultraviolet or visible light by a substance, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, offering insights into the extent of conjugation and the nature of chromophores in a molecule. nih.gov

For acetanilide and its derivatives, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl group of the amide linkage. The position and intensity of these bands are sensitive to the substituents on the aromatic ring and the nitrogen atom.

A thorough search for the specific UV-Visible spectrum of Acetanilide, 2,4'-difluoro-N-methyl- (also known as N-(2,4-difluorophenyl)-N-methylacetamide) in scientific databases, including PubChem, did not yield experimental data. The PubChem entry for this compound explicitly states that no literature data is currently available. uni.lu

For comparative context, the UV/Visible spectrum of the parent compound, Acetanilide (N-phenylacetamide), is available and shows characteristic absorptions. rsc.org Similarly, studies on other substituted acetanilides demonstrate how factors like solvent and substituents influence the electronic transitions. For instance, the addition of surfactants can cause bathochromic (shift to longer wavelength) and hyperchromic (increase in absorption intensity) shifts in the UV-Vis spectra of certain acetanilides, indicating interactions with the molecule's chromophore. uni.lu However, without direct experimental data for Acetanilide, 2,4'-difluoro-N-methyl- , a detailed analysis of its electronic transitions and conjugation is not possible.

Theoretical and Computational Chemistry Studies on Acetanilide, 2,4 Difluoro N Methyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For "Acetanilide, 2,4'-difluoro-N-methyl-", DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict its behavior. biointerfaceresearch.com

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT aims to find the most stable three-dimensional arrangement of atoms in the "Acetanilide, 2,4'-difluoro-N-methyl-" molecule, corresponding to a minimum on the potential energy surface. biointerfaceresearch.com The key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined in this process.

Conformational analysis of this molecule focuses on the rotational barriers around key single bonds, such as the N-C(aryl) bond and the amide C-N bond. The presence of the N-methyl group and the fluorine atom at the 2-position of the acetamido phenyl ring introduces steric hindrance that can influence the preferred conformation. Similar to other acetanilides, trans and cis conformers with respect to the amide bond are possible, with the trans conformer generally being more stable. researchgate.net The orientation of the phenyl rings relative to the amide plane is also a critical conformational feature.

Interactive Table: Predicted Structural Parameters for Acetanilide (B955), 2,4'-difluoro-N-methyl-

ParameterPredicted Value (trans-conformer)
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.36 Å
N-CH3 Bond Length~1.46 Å
N-C (aryl) Bond Length~1.42 Å
C-F Bond Length~1.35 Å
C-N-C (amide) Bond Angle~118°
O=C-N Bond Angle~122°
Phenyl-Amide Dihedral AngleVariable, influenced by steric factors

Note: These are representative values based on DFT calculations of analogous molecules and are subject to variation based on the specific computational method and basis set used.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Electrostatic Potential)

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. mdpi.com For "Acetanilide, 2,4'-difluoro-N-methyl-", the MEP would show regions of negative potential (in red) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would be located around the hydrogen atoms. researchgate.net

Interactive Table: Predicted Electronic Properties of Acetanilide, 2,4'-difluoro-N-methyl-

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy~ -1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap~ 5.3 eVIndicates chemical reactivity and stability. researchgate.netnih.gov

Note: These values are illustrative and can vary with the computational method.

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of "Acetanilide, 2,4'-difluoro-N-methyl-", which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netmaterialsciencejournal.org By analyzing the vibrational modes, specific functional groups can be identified. For instance, the characteristic C=O stretching frequency of the amide group is sensitive to its chemical environment. The presence of the N-methyl group and fluorine substituents will cause shifts in the vibrational frequencies compared to unsubstituted acetanilide. These theoretical predictions are invaluable for interpreting experimental spectra. biointerfaceresearch.comresearchgate.net

Interactive Table: Predicted Key Vibrational Frequencies for Acetanilide, 2,4'-difluoro-N-methyl-

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H (aromatic) stretch3100-3000
C-H (methyl) stretch3000-2850
C=O (amide) stretch1680-1650
C-N (amide) stretch1420-1380
C-F stretch1250-1050

Note: These are approximate ranges and the exact values would be obtained from specific DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways involving "Acetanilide, 2,4'-difluoro-N-methyl-". This includes identifying transition state structures, which are the energy maxima along a reaction coordinate. nih.gov For example, the mechanism of hydrolysis or other chemical transformations can be investigated. By calculating the activation energies, the feasibility of different reaction pathways can be compared, providing a deeper understanding of the molecule's reactivity and potential for chemical modification. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Properties

Besides DFT, other computational methods are also utilized to study the electronic properties of molecules. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters and can provide highly accurate results, though they are computationally more demanding. researchgate.netresearchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems. researchgate.net These methods can be useful for initial conformational searches or for studying large assemblies of molecules.

Quantum Chemical Topology and Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis)

The nature of chemical bonds and non-covalent interactions within "Acetanilide, 2,4'-difluoro-N-methyl-" can be analyzed in detail using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. orientjchem.orgresearchgate.net

QTAIM analyzes the topology of the electron density to define atomic basins and characterize bond paths and bond critical points. orientjchem.org This can reveal the nature of covalent and non-covalent interactions, such as hydrogen bonds.

NBO analysis examines the delocalization of electron density between filled and empty orbitals, providing insights into hyperconjugative interactions and charge transfer within the molecule. conicet.gov.arresearchgate.net For "Acetanilide, 2,4'-difluoro-N-methyl-", NBO analysis can quantify the delocalization of the nitrogen lone pair into the carbonyl group and the phenyl ring, as well as the effects of the fluorine and methyl substituents on the electronic structure.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their dynamic properties and interactions with the surrounding environment. For a molecule like Acetanilide, 2,4'-difluoro-N-methyl-, MD simulations can elucidate conformational changes, flexibility, and the influence of solvents on its structural stability and behavior.

The dynamic behavior of this substituted acetanilide is largely governed by the rotational barrier around the amide C-N bond and the torsional angles of the phenyl ring and the N-methyl group. MD simulations can map the free energy landscape associated with these motions, identifying stable conformations and the energy barriers between them. For instance, studies on the related molecule N-methylacetamide (NMA) have utilized MD simulations to explore the cis-trans isomerization pathway around the peptide bond. nih.govfcien.edu.uy A similar approach for Acetanilide, 2,4'-difluoro-N-methyl- would involve monitoring the dihedral angle of the C-N bond over time in simulations initiated from different starting conformations.

The choice of the theoretical model is crucial. Ab initio MD (AIMD), which uses quantum mechanics (like Density Functional Theory, DFT) to calculate forces at each step, provides a highly accurate description, capturing electronic polarization effects. nih.govfcien.edu.uy However, its computational cost is high. Classical MD, using empirical force fields like CHARMM or AMBER, is much more efficient and allows for longer simulation times, which is often necessary to observe significant conformational changes. nih.govfcien.edu.uynih.gov A comparative study using both AIMD and classical MD, as was done for NMA, would be invaluable to assess the importance of polarization and to validate the empirical force field parameters for the fluorinated compound. nih.govfcien.edu.uy

Solvent effects are critical to understanding the behavior of Acetanilide, 2,4'-difluoro-N-methyl- in realistic environments. Explicit solvent models, where individual solvent molecules (e.g., water) are included in the simulation box, provide the most detailed picture of solute-solvent interactions, including hydrogen bonding and the structure of the solvation shells. nih.govfcien.edu.uy Analysis of the radial distribution functions (RDFs) between solute atoms and solvent atoms from MD trajectories can reveal the specific arrangement of solvent molecules. For Acetanilide, 2,4'-difluoro-N-methyl-, particular attention would be paid to the solvation around the polar carbonyl group, the N-methyl group, and the fluorine atoms. Studies on N-phenylacetamide derivatives have shown that the solvent can significantly influence their electronic and structural properties. xisdxjxsu.asia

MD simulations are typically performed using algorithms like the Langevin equation to maintain constant temperature and pressure (NVT or NPT ensembles). acs.org Long-range electrostatic interactions are often handled using methods like the Particle Mesh Ewald (PME) summation. researchgate.net The analysis of the resulting trajectories can yield a wealth of information, as summarized in the table below.

Table 1: Analysis of MD Simulation Trajectories

Property Analyzed Information Gained Relevant Analogues/Methods from Literature
Root Mean Square Deviation (RMSD) Stability of the molecule's conformation over time. Standard analysis in most MD studies. mdpi.com
Root Mean Square Fluctuation (RMSF) Flexibility of different parts of the molecule. Used to identify rigid and flexible regions.
Radial Distribution Functions (RDFs) Structure of the solvent around the solute. Analysis of solvation shells in N-methylacetamide. nih.govfcien.edu.uy
Dihedral Angle Distributions Conformational preferences and isomerization. Study of cis-trans isomerization in N-methylacetamide. nih.govfcien.edu.uy
Hydrogen Bond Analysis Specific interactions with protic solvents. Investigated in N-methylamides. acs.org

By employing these simulation and analysis techniques, a comprehensive understanding of the dynamic behavior of Acetanilide, 2,4'-difluoro-N-methyl- and the modulating role of its solvent environment can be achieved.

Force Field Development and Parameterization for Acetanilide Systems

The accuracy of classical MD simulations is entirely dependent on the quality of the underlying force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. For a novel molecule like Acetanilide, 2,4'-difluoro-N-methyl-, specific parameters that accurately describe its intramolecular and intermolecular interactions are often unavailable in standard force fields like AMBER, CHARMM, or OPLS. srmist.edu.inresearchgate.net Therefore, a crucial step is the development and parameterization of a dedicated force field.

Force fields typically consist of terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The parameterization process aims to derive values for force constants, equilibrium geometries, and atomic partial charges that reproduce high-level quantum mechanical (QM) calculations and/or experimental data.

The general workflow for parameterizing a molecule like Acetanilide, 2,4'-difluoro-N-methyl- would follow a well-established procedure, similar to that used for fluorinated amino acids or other drug-like molecules. acs.orgnih.gov This process is outlined in Table 2.

Table 2: General Workflow for Force Field Parameterization

Step Description Methods and Tools
1. Initial Structure Generation Create one or more initial 3D conformations of the molecule. Molecular building software (e.g., Molefacture in VMD). youtube.com
2. Quantum Mechanical Calculations Optimize the geometry and compute the electrostatic potential (ESP) and Hessian matrix for various conformations using a high level of theory (e.g., DFT or MP2). xisdxjxsu.asianih.gov Gaussian, ORCA, or other QM software.
3. Partial Charge Derivation Fit atomic partial charges to reproduce the QM electrostatic potential. Restrained Electrostatic Potential (RESP) or IPolQ schemes. nih.govbiorxiv.org
4. Bonded Parameter Fitting Fit bond, angle, and dihedral parameters to reproduce QM-calculated geometries, vibrational frequencies, and conformational energy profiles. Tools like Paramfit or the Force Field Toolkit (ffTK). nih.govambermd.org
5. van der Waals Parameter Assignment Assign Lennard-Jones parameters, typically by analogy to existing atom types in a general force field. General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF). srmist.edu.in

For Acetanilide, 2,4'-difluoro-N-methyl-, particular attention must be paid to several aspects. The presence of fluorine atoms requires careful parameterization. Fluorine is highly electronegative, which can lead to significant polarization effects and potentially strong, directional interactions like halogen bonding. youtube.com Some modern force fields account for this by adding extra "lone pair" particles to the halogen atom to better represent the anisotropic charge distribution (the σ-hole). researchgate.net The parameterization of fluorinated aromatic amino acids for the AMBER ff15ipq force field serves as an excellent template for this process, involving the derivation of implicitly polarized charges and fitting bonded terms to QM data. acs.orgbiorxiv.org

The N-methyl group and the substitution pattern on the two phenyl rings also necessitate careful dihedral parameterization to correctly model the rotational barriers and conformational equilibria. The process often involves scanning the potential energy surface along key dihedral angles at the QM level and then fitting the force field's dihedral term to match this energy profile.

Automated tools like Antechamber (for AMBER) and the Force Field Toolkit (ffTK) (for CHARMM/NAMD) can significantly streamline the parameterization process for novel molecules. nih.govambermd.org These tools help in assigning atom types, generating initial parameters by analogy, and setting up the fitting procedures against QM target data. The development of a robust and validated force field is a prerequisite for conducting meaningful and predictive MD simulations on the dynamic behavior of Acetanilide, 2,4'-difluoro-N-methyl-.

Derivatization and Structural Modification Strategies for Acetanilide, 2,4 Difluoro N Methyl Analogues

Functionalization at the Acyl Moiety of the Acetanilide (B955) System

The acyl group of the acetanilide system, particularly the α-carbon adjacent to the carbonyl, is a prime target for functionalization. The presence of a fluorine atom at the 2-position in the parent molecule already influences the reactivity of this site, but further modifications can introduce diverse functionalities.

One key strategy involves the oxidation of the α-carbon. For related N-substituted phenylacetamides, oxidation at the α-carbon can be achieved using reagents like dimethylformamide dimethylacetal. nih.gov This process generates a reactive enamine intermediate, which serves as a versatile precursor for a variety of functional group transformations. nih.gov This intermediate can then be converted into other derivatives, including enols, enol ethers, oximes, and hydrazones, allowing for a significant expansion of the structure-activity relationship (SAR). nih.gov

Another approach is the introduction of different substituents at the α-position. This can be achieved through various C-C and C-X bond-forming reactions. For instance, α-branched aldehydes undergo enantioselective α-functionalization, a principle that can be adapted for the acetamide's acyl group. nih.gov The presence of the N-(4-fluorophenyl)-N-methylamino group would influence the stereochemical outcome of such reactions.

Derivatization can also be performed to enhance analytical detection, a process that highlights the reactivity of the acyl group. copernicus.org While not a direct structural modification for creating analogues, the reagents used, such as silylating agents for hydroxyl or carboxylic groups, indicate potential reactive pathways. copernicus.org

Table 1: Examples of Acyl Moiety Functionalization

Starting Material TypeReagent/MethodResulting Functional GroupReference
N-ArylphenylacetamideDimethylformamide dimethylacetalβ-Amino-atropamide (Enamine) nih.gov
Enamine IntermediateVarious Amines / Amino AcidsSubstituted Enamines nih.gov
Enamine IntermediateHydrolysisEnol nih.gov
α-Branched AldehydeElectrophilic Aminationα-Hydrazino Aldehyde nih.gov

Substituent Effects on the Aromatic Ring System and their Influence on Reactivity

The reactivity of the 4-fluorophenyl ring in the acetanilide scaffold is governed by the electronic effects of its substituents: the fluorine atom and the N-(2-fluoro-N-methylacetyl)amino group. These groups direct the position of subsequent electrophilic aromatic substitution (EAS) reactions.

The N-(2-fluoro-N-methylacetyl)amino group attached to the ring is generally an activating group and an ortho-para director. The nitrogen atom's lone pair can donate electron density into the ring via resonance, which strongly activates the positions ortho and para to the substituent. youtube.com The N-methyl group slightly increases this activating effect compared to an N-H acetamido group. While the acyl group contains an electron-withdrawing fluorine, the primary directing effect is dominated by the nitrogen's lone pair donation. Therefore, this group directs incoming electrophiles to the positions ortho to the nitrogen (positions 2 and 6).

The combined influence of a para-fluoro substituent and a C1-N-acetylamino group creates a specific reactivity pattern. The powerful activating and directing effect of the amino group typically overrides the deactivating effect of the fluorine. Electrophilic substitution would be expected to occur primarily at positions 3 and 5, which are ortho to the fluorine and also meta to the strongly directing amino group, or at positions 2 and 6, which are ortho to the amino group. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 2: Summary of Substituent Effects on the Aromatic Ring

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting InfluenceReference
-F (Fluoro)Electron-withdrawingElectron-donatingDeactivatingOrtho, Para youtube.comyoutube.com
-N(CH₃)COCH₂FElectron-withdrawing (from C=O, F)Electron-donating (from N)ActivatingOrtho, Para youtube.com

N-Substitution Modifications and their Synthetic Implications

The N-methyl group in Acetanilide, 2,4'-difluoro-N-methyl- is a key structural feature that can be modified to produce a wide array of analogues. The synthesis of N-methylacetanilides typically involves the reaction of methylaniline with an acetylating agent like acetic anhydride (B1165640). drugfuture.com To create analogues, one could start with different N-alkylanilines or employ post-synthesis modifications.

Replacing the N-methyl group with other substituents (e.g., larger alkyls, benzyls, or other functionalized groups) can have significant synthetic and functional implications. The size and nature of the N-substituent can influence the conformation of the molecule, affecting the orientation of the aromatic ring relative to the acetamido plane. This, in turn, can modulate the electronic interaction between the nitrogen lone pair and the ring, altering its reactivity.

Studies on synthetic mRNA have shown that N1-methylpseudouridine (m1Ψ) substitution enhances performance by increasing protein expression and improving the sensitivity of RNA switches. nih.gov While a different context, this highlights how N-methylation can fundamentally alter a molecule's interaction with biological systems. nih.gov In the context of small molecules, modifying the N-substituent is a common strategy in drug discovery to optimize properties. For example, the synthesis of N-(substituted phenyl)-N-(substituted)acetamide derivatives has been explored to develop potent analgesic agents.

Furthermore, the presence of the N-methyl group prevents the formation of intermolecular hydrogen bonds that would be present in secondary amides (-NHCO-). This affects physical properties like melting point and solubility and can alter how the molecule binds to biological targets.

Multicomponent Reactions and Heterocyclic Annulations Utilizing Acetanilide Scaffolds

Acetanilide derivatives are valuable building blocks in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. tcichemicals.com These reactions are highly efficient and generate molecular diversity from simple starting materials. mdpi.com

A prominent example is the use of acetoacetanilide (B1666496) derivatives (which feature a ketone on the acyl moiety) in reactions with aromatic aldehydes and cyanomethylene reagents. nih.govresearchgate.net Depending on the catalyst, these MCRs can yield medicinally relevant heterocyclic systems like 4H-pyrans or 1,4-dihydropyridines. nih.govresearchgate.net The acetanilide scaffold provides a core structure that can be elaborated into more complex frameworks. The Biginelli and Hantzsch reactions are classic MCRs that use related building blocks to synthesize dihydropyrimidinones and dihydropyridines, respectively. tcichemicals.com

Annulation reactions are another powerful tool for constructing fused heterocyclic systems from acetanilide-type precursors. Palladium-catalyzed annulation strategies have been developed to convert haloanilines and halobenzamides into functionalized indolines and isoquinolinones. nih.govresearchgate.net These methods often feature broad substrate scope and excellent functional group tolerance. nih.gov The fluorinated acetanilide core could be incorporated into such tandem reactions to create novel, fluorine-containing polycyclic azaheterocycles. bohrium.comrsc.org Such strategies are at the forefront of synthesizing complex molecules for materials science and pharmaceutical applications. rsc.orgwhiterose.ac.uk

Table 3: Examples of MCRs and Annulations with Acetanilide-type Scaffolds

Reaction TypeReactantsProduct ClassReference
Multicomponent ReactionAcetoacetanilide, Aromatic Aldehyde, Malononitrile4H-Pyran nih.govresearchgate.net
Multicomponent ReactionAcetoacetanilide, Aromatic Aldehyde, Malononitrile1,4-Dihydropyridine nih.govresearchgate.net
Pd-catalyzed AnnulationHaloanilines, NorbornadieneIndolines, Indoles nih.govresearchgate.net
Base-mediated AnnulationNitroindoles, DicyanoalkenesDibenzoheterocycles bohrium.com

Selective Halogenation and Further Functionalization of Fluorinated Acetanilides

While the parent compound is already difluorinated, selective introduction of other halogen atoms (Cl, Br, I) or further functionalization at specific C-H bonds offers a pathway to novel analogues. The directing effects of the existing substituents can be exploited to achieve high regioselectivity.

A highly effective method for the ortho-halogenation of acetanilides involves palladium catalysis. Using a catalyst system like Pd(OAc)₂ with a copper salt (e.g., CuX₂) as the halogen source enables the direct and regioselective C-H functionalization to produce ortho-haloacetanilides. nih.gov This reaction is directed by the acetamido group, leading to halogenation at the otherwise unactivated C-H bonds ortho to the nitrogen substituent. nih.govresearchgate.net This would correspond to positions 2 and 6 on the N-phenyl ring of the target molecule. These newly installed halogens can then serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of carbon, nitrogen, and oxygen-based substituents.

For the introduction of additional fluorine atoms, metal-free methods have been developed. Reagents like bis(tert-butylcarbonyloxy)iodobenzene (B3029193) in the presence of a fluoride (B91410) source can achieve regioselective para-fluorination of anilides. acs.org While the parent molecule already has a para-fluoro group, this methodology is valuable for the synthesis of poly-fluorinated analogues starting from different precursors.

Table 4: Conditions for Selective Halogenation of Acetanilides

Reaction TypeCatalyst/ReagentsPosition of HalogenationReference
C-H HalogenationPd(OAc)₂, Cu(OAc)₂, CuX₂ (X=Cl, Br, I)Ortho to Acetamido Group nih.gov
C-H FluorinationPhI(OPiv)₂, HF-PyridinePara to Amide Group acs.org
Ring-Opening ChlorinationChlorinating Agents (e.g., TCCA)Varies (on heterocyclic precursors) researchgate.net

Advanced Applications of Acetanilide, 2,4 Difluoro N Methyl in Chemical Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Acetanilide (B955) and its derivatives are well-established as versatile intermediates in organic synthesis. wikipedia.org The N-acetyl group can function as a protecting group for anilines and, more significantly, as an ortho-directing group in C-H functionalization reactions, enabling the synthesis of complex substituted aromatic compounds. researchgate.net This directive capability is crucial for building architecturally complex molecules from simpler precursors. northwestern.edu

In the context of Acetanilide, 2,4'-difluoro-N-methyl-, the presence of two fluorine atoms adds another layer of synthetic utility. Fluorine's high electronegativity can influence the reactivity of the aromatic ring, while the N-methyl group prevents competing N-H reactions, channeling transformations to other parts of the molecule. This specific substitution pattern makes it a valuable building block for creating highly specialized molecules. For instance, acetanilide scaffolds are integral to the synthesis of certain pharmacologically active compounds, such as hydantoin (B18101) acetanilide derivatives designed as potent anticancer agents. nih.gov The synthesis of novel anthranilic diamide (B1670390) insecticides also relies on complex intermediates where the acetanilide motif is a core component. mdpi.com The strategic placement of fluorine and methyl groups in Acetanilide, 2,4'-difluoro-N-methyl- allows for precise modifications, making it an enabling platform for accessing novel and structurally diverse organic molecules. northwestern.edu

Exploration in Material Science and Advanced Functional Materials

The unique electronic and structural features of fluorinated acetanilides suggest their potential for use in advanced functional materials.

Organic materials with significant nonlinear optical (NLO) properties are critical for applications in photonics and optoelectronics. nih.govrsc.org The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups through a π-conjugated system. Acetanilide derivatives possess a fundamental structure conducive to NLO activity.

The introduction of fluorine atoms, as seen in Acetanilide, 2,4'-difluoro-N-methyl-, can significantly modulate these properties. Fluorine's electron-withdrawing nature can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key factor in determining NLO response. nih.gov Research on other organic compounds has shown that strategic fluorination can enhance NLO effects. nih.gov While direct NLO studies on Acetanilide, 2,4'-difluoro-N-methyl- are not widely documented, the combination of the acetanilide scaffold with fluorine substitution presents a promising avenue for designing new materials with tailored NLO properties for applications in optical limiting and data storage. researchgate.net

Table 1: Factors Influencing NLO Properties in Organic Molecules

FeatureInfluence on NLO PropertiesRelevance to Acetanilide, 2,4'-difluoro-N-methyl-
π-Conjugated System Facilitates electron delocalization, which is essential for polarization. nih.govThe phenyl ring provides the core π-system.
Electron Donor/Acceptor Groups Creates an intramolecular charge transfer (ICT) system, enhancing hyperpolarizability. nih.govThe N-acetyl group can interact electronically with the fluorinated ring.
Heteroatom Doping Atoms like fluorine and nitrogen can tune the electronic structure and energy gap. nih.govrsc.orgThe compound contains both fluorine and nitrogen atoms.
Molecular Geometry Affects molecular packing and overall material response.Substitution pattern influences crystal packing and symmetry.

Crystal engineering focuses on the rational design of functional solid materials by controlling intermolecular interactions. usf.edu Hydrogen bonds are primary tools in this field, guiding the self-assembly of molecules into predictable supramolecular architectures. usf.edu

Acetanilide, 2,4'-difluoro-N-methyl- contains several key features for supramolecular assembly. The amide group is a classic hydrogen bond donor (N-H, though methylated here) and acceptor (C=O). The fluorine atoms can participate in weaker C-H···F and F···F interactions, as well as halogen bonding, which are increasingly recognized as important forces in crystal engineering. The interplay between strong hydrogen bonds involving the amide and weaker interactions involving fluorine can lead to the formation of complex and robust three-dimensional networks. A thorough understanding of these interactions allows for the design of materials with specific physical properties, such as solubility and melting point, which is particularly relevant in the pharmaceutical and materials industries. usf.edu

The synthesis of nanomaterials often requires organic molecules to act as capping agents or stabilizers to control growth and prevent aggregation. nih.gov These molecules bind to the nanoparticle surface, and their functional groups determine the final properties and stability of the nanomaterial.

While specific use of Acetanilide, 2,4'-difluoro-N-methyl- in gold nanoparticle assembly is not documented, its structural motifs suggest potential applicability. The nitrogen and oxygen atoms of the amide group possess lone pairs of electrons that could coordinate to the surface of gold nanoparticles. The fluorinated phenyl group can provide a sterically bulky and potentially solvophobic shell, influencing the dispersibility of the nanoparticles in various solvents. The use of functionalized organic molecules is a common strategy in the bottom-up synthesis of nanomaterials. nih.gov Furthermore, nanoparticles are increasingly used as catalysts in organic synthesis, and the functional groups on the stabilizing ligands can influence this catalytic activity. nih.gov Therefore, the exploration of Acetanilide, 2,4'-difluoro-N-methyl- and its derivatives as ligands in nanomaterial synthesis represents an area for future research.

Agrochemical Intermediates and Related Chemical Synthesis

One of the most significant industrial applications of fluorinated anilines and their derivatives is in the synthesis of agrochemicals. miamioh.edumiamioh.eduswinburne.edu.au The inclusion of fluorine atoms in active ingredients often enhances their biological efficacy and metabolic stability.

Acetanilide, 2,4'-difluoro-N-methyl- is structurally derived from 2,4-difluoroaniline (B146603). Notably, 2,4-difluoroaniline is a known key intermediate in the synthesis of the herbicide Diflufenican. gugupharm.com Pesticide intermediates are crucial building blocks in the multi-step synthesis of the final active ingredients. echemi.com The quality and purity of these intermediates are essential for the efficacy and safety of the final agrochemical products. gugupharm.com The acetanilide class of compounds has a long history in the development of herbicides. wikipedia.org Given that Acetanilide, 2,4'-difluoro-N-methyl- shares the core difluoroaniline structure, it stands as a valuable intermediate or a close analog for the synthesis of a new generation of fluorinated agrochemicals, potentially offering modified activity spectra or improved environmental profiles.

Table 2: Related Compounds in Agrochemical Synthesis

Compound/IntermediateRelated AgrochemicalClassReference
2,4-DifluoroanilineDiflufenicanHerbicide gugupharm.com
Acetanilide DerivativesAlachlor (B1666766), Metolachlor (B1676510)Herbicide wikipedia.org
2,6-DifluorobenzamideHexaflumuron, DiflubenzuronInsecticide echemi.com
N-Phenyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonanilidesN/AHerbicide miamioh.edu

Development of Novel Reagents and Catalysts Utilizing Acetanilide Scaffolds

The development of novel reagents and catalysts is fundamental to advancing chemical synthesis, often aiming for greener, more efficient processes. ijsdr.orgresearchgate.net The concept of using a central molecular framework, or "scaffold," to build new catalysts is a powerful strategy in modern chemistry. rsc.org

The acetanilide structure serves as a robust and tunable scaffold. As mentioned, the N-acetyl group can act as a directing group, guiding metal catalysts to specific C-H bonds for functionalization. researchgate.net By modifying the substituents on the phenyl ring and the N-alkyl group of the acetanilide, it is possible to create a library of ligands for transition metal catalysis. The fluorine atoms in Acetanilide, 2,4'-difluoro-N-methyl- can fine-tune the electronic properties of such a ligand, potentially improving catalyst activity, selectivity, or stability. The development of N-heterocyclic carbene (NHC) catalysts, for example, has been instrumental in the asymmetric synthesis of complex molecules, and new scaffolds are continually sought to expand their utility. northwestern.edu The inherent reactivity and structural features of the Acetanilide, 2,4'-difluoro-N-methyl- scaffold make it a promising candidate for the design of novel reagents and ligands for catalysis in green chemistry and complex molecule synthesis. ijsdr.org

Environmental Fate and Chemical Degradation Studies of Acetanilide Derivatives (excluding toxicity)

Direct and comprehensive environmental fate studies on Acetanilide, 2,4'-difluoro-N-methyl- are not extensively available in public literature. However, by examining the known environmental behavior of structurally related compounds, including acetanilide herbicides, N-methylacetanilide, and fluorinated aromatic compounds, a scientifically grounded projection of its environmental persistence, mobility, and degradation pathways can be formulated. The key degradation processes for organic compounds in the environment—biodegradation, photodegradation, and hydrolysis—are considered based on data from these analogous structures.

The environmental behavior of Acetanilide, 2,4'-difluoro-N-methyl- is primarily dictated by three structural features: the acetanilide core, the N-methyl substitution, and the difluorinated phenyl ring. The amide linkage of the acetanilide structure is a potential site for hydrolysis. The aromatic ring is susceptible to oxidative degradation and photodegradation, a process significantly influenced by the presence of fluorine atoms. The N-methyl group can also be a site of metabolic attack.

Biodegradation

Microbial degradation is a principal pathway for the breakdown of many synthetic chemicals in soil and water. For acetanilide herbicides, microbial decomposition is the most significant factor determining their environmental fate. nih.gov The rate of this degradation is influenced by environmental conditions such as soil type, organic matter content, moisture, and temperature. cambridge.orgcambridge.org For instance, the degradation of herbicides like alachlor and metolachlor is primarily a result of cometabolism by microbial consortia. nih.govcambridge.org Studies have shown that the persistence of these herbicides varies, with half-lives in soil ranging from several days to months. cambridge.orgcambridge.org

The acetanilide structure itself is susceptible to microbial breakdown. echemi.com The introduction of fluorine atoms onto the aromatic ring, as seen in Acetanilide, 2,4'-difluoro-N-methyl-, is known to significantly impact biodegradability. The carbon-fluorine (C-F) bond is exceptionally strong, often rendering fluorinated compounds more resistant to microbial attack than their non-fluorinated counterparts. researchgate.net However, microorganisms have evolved pathways to degrade fluorinated aromatics. For example, Pseudomonas fluorescens has been shown to degrade 3,4-difluoroaniline, a potential metabolite, through hydroxylation and subsequent ring cleavage, a process accompanied by defluorination. nih.govresearchgate.net The degradation of 2,4-difluoroaniline has also been observed in various microbial consortia, although the acclimation period and degradation efficiency can vary depending on the microbial source. nih.gov

The initial step in the biodegradation of Acetanilide, 2,4'-difluoro-N-methyl- would likely involve the enzymatic hydrolysis of the amide bond, yielding acetic acid and 2,4'-difluoro-N-methylaniline. This N-methylated aniline (B41778) derivative would then be subject to further microbial degradation. The presence of two fluorine atoms is expected to increase the compound's recalcitrance compared to non-fluorinated acetanilides.

Table 1: Biodegradation Data for Acetanilide and Related Compounds

CompoundDegradation PathwayKey FactorsFindingsCitations
Acetanilide Herbicides (e.g., Alachlor, Metolachlor) Microbial Decomposition (Co-metabolism)Soil organic matter, clay content, moisture, temperaturePrimary degradation route in soil; half-lives vary from weeks to months. nih.govcambridge.orgcambridge.org
Acetanilide Microbial DegradationNot specifiedExpected to be biodegradable in soil and aquatic systems. echemi.com
3,4-Difluoroaniline Aerobic degradation by Pseudomonas fluorescensPresence of co-substrate (glucose) can enhance degradation.Degradation involves hydroxylation, defluorination, and ring cleavage. nih.govresearchgate.net
2,4-Difluoroaniline Aerobic degradation by microbial consortiaInoculum source, acclimation timeDegradation efficiency and rate are dependent on the microbial community. nih.gov
Fluorinated Aromatic Compounds (General) Microbial MineralizationDegree of fluorination, enzyme specificityC-F bond strength is a major barrier; defluorination is a critical and often rate-limiting step. researchgate.netmdpi.com

Photodegradation

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for compounds present in the upper layers of water bodies or on soil surfaces. Acetanilide is known to be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 1.3 days. echemi.com

The photodegradation of fluorinated aromatic compounds has been a subject of considerable research. Photolysis can lead to the cleavage of the stable C-F bond, resulting in defluorination. acs.orgnih.gov Studies on fluorinated pharmaceuticals and phenols show that the position and number of fluorine atoms on the aromatic ring influence the rate and products of photodegradation. nih.gov For example, aryl-F moieties (fluorine attached directly to an aromatic ring) have been shown to readily mineralize into fluoride (B91410) ions upon photolysis. oup.com The presence of other functional groups on the molecule also plays a crucial role in its photochemical behavior.

For Acetanilide, 2,4'-difluoro-N-methyl-, photodegradation is expected to occur. The process could involve direct photolysis by absorption of UV light or indirect photolysis mediated by reactive species like hydroxyl radicals. Potential reactions include cleavage of the amide bond, transformation of the N-methyl group, and reactions on the difluorinated aromatic ring, which could lead to hydroxylation and eventual defluorination.

Table 2: Photodegradation Data for Related Compounds

CompoundConditionsFindingsCitations
Acetanilide Vapor-phase reaction with hydroxyl radicalsEstimated atmospheric half-life of ~1.3 days. echemi.com
Fluorinated Pharmaceuticals & Pesticides Simulated sunlight / UV lightPhotolysis can lead to defluorination and the formation of various fluorinated byproducts. Aryl-F motifs are often labile. acs.orgnih.govoup.com
Fluorophenols Aqueous photolysis (UV light)Degrade to form fluoride ions; degradation rate is pH-dependent. nih.gov

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The amide bond in the acetanilide structure is susceptible to hydrolysis, which can be catalyzed by acids or bases. cymitquimica.com Generally, amides are relatively stable, and their hydrolysis often requires specific pH conditions (either acidic or basic) or elevated temperatures. arkat-usa.org

The presence of electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis. The two fluorine atoms on the phenyl ring of Acetanilide, 2,4'-difluoro-N-methyl- are strongly electron-withdrawing. This electronic effect could potentially make the carbonyl carbon of the amide group more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thereby increasing the rate of hydrolysis compared to non-fluorinated acetanilide, particularly under basic conditions. scholaris.ca Therefore, in aquatic environments with suitable pH levels, hydrolysis could contribute to the degradation of this compound, breaking it down into acetic acid and 2,4'-difluoro-N-methylaniline.

Table 3: Hydrolysis Data for Related Compounds

CompoundConditionsFindingsCitations
N-substituted Amides Alkaline conditions (NaOH in methanol (B129727)/dichloromethane)Secondary and tertiary amides can be hydrolyzed under mild, non-aqueous alkaline conditions. arkat-usa.org
Acetanilides (General) Strong acids or basesThe amide bond can be cleaved via hydrolysis. cymitquimica.com
Fluorinated Amides Base-catalyzed conditionsThe presence of electron-withdrawing fluorine substituents is expected to enhance the rate of hydrolysis. scholaris.ca

Mobility and Sorption

The movement, or mobility, of a chemical in the environment is largely governed by its tendency to adsorb to soil and sediment particles versus dissolving in water. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Acetanilide itself has a low Koc value, indicating it is not expected to adsorb significantly to suspended solids and will have very high mobility in soil. echemi.com

For acetanilide herbicides, sorption to soil organic matter and clay is a critical process that controls their migration and bioavailability. nih.gov The specific mobility of Acetanilide, 2,4'-difluoro-N-methyl- would depend on its physicochemical properties, such as its water solubility and octanol-water partition coefficient. The presence of the fluorinated ring and the N-methyl group will influence these properties and thus its behavior in soil and aquatic systems. It is anticipated to be moderately mobile in the soil column. nih.gov

Future Research Trajectories for Acetanilide, 2,4 Difluoro N Methyl

Exploration of Uncharted Synthetic Methodologies and Catalyst Development

The synthesis of polysubstituted aromatic amides like Acetanilide (B955), 2,4'-difluoro-N-methyl- presents considerable challenges, requiring precise control over multiple bond-forming events. Future research should venture beyond traditional methods to establish more efficient, selective, and robust synthetic protocols.

Key synthetic challenges include the regioselective introduction of two fluorine atoms, the formation of the amide bond to a potentially deactivated aniline (B41778) precursor, and the selective N-methylation of the resulting secondary amide. Research should focus on developing novel catalytic systems that can address these steps in a streamlined fashion. While N-Heterocyclic Carbene (NHC)-catalyzed redox amidation has been successful for α-fluoroenals, its application to generate the target α,α-difluoro N-aryl amide warrants investigation. nih.gov Similarly, copper-catalyzed cross-coupling of α-silyldifluoroamides with aryl iodides presents a promising, though indirect, route that could be adapted. nih.gov

A significant area for development is the direct N-methylation of the 2,4'-difluoroacetanilide precursor. Catalytic approaches using defined manganese pincer complexes, which have shown efficacy in the N-alkylation of various anilines with alcohols, could offer a more sustainable alternative to traditional alkylating agents. acs.org Furthermore, the one-pot synthesis of fluorinated amides, for example via a radical N-perfluoroalkylation–defluorination pathway, represents an innovative strategy that could be explored to shorten the synthetic sequence. acs.orgnih.gov

Table 1: Potential Catalytic Systems for Key Synthetic Steps

Synthetic StepCatalyst SystemPotential AdvantagesKey Research Question
Amide Formation (Acylation)Copper/Ligand Systems (e.g., CuI/1,10-phenanthroline)Cost-effective, good functional group tolerance. nih.govCan this system effectively acylate the electron-deficient 2,4-difluoroaniline (B146603)?
Amide Formation (Acylation)Palladium/NHC CatalystsHigh reactivity and functional group tolerance for N-C bond activation. acs.orgIs a ground-state destabilization approach feasible for this specific amide synthesis?
N-MethylationManganese-Pincer ComplexesUse of methanol (B129727) as a benign methyl source, high chemoselectivity. acs.orgCan this catalyst selectively mono-methylate the secondary amide without affecting the fluoro-substituents?
N-MethylationRuthenium(II) CatalystsEfficient N-methylation using methanol.What is the substrate scope and functional group tolerance for difluorinated acetanilides?
FluorinationElectrophilic Reagents (e.g., Selectfluor®)Direct fluorination of the aromatic ring. researchgate.netHow can reaction conditions be optimized to control regioselectivity for the 2,4-difluoro pattern?

Deeper Mechanistic Insights into Complex Transformations and Selectivity Control

A fundamental understanding of the reaction mechanisms governing the synthesis of Acetanilide, 2,4'-difluoro-N-methyl- is crucial for optimizing reaction conditions and maximizing selectivity. The electronic influence of the two fluorine atoms—powerful electron-withdrawing groups—profoundly affects the reactivity of the aromatic ring and the nitrogen atom, necessitating detailed mechanistic investigation.

A primary challenge is controlling regioselectivity during the electrophilic fluorination of the N-phenylacetamide precursor. Computational studies on related N-arylacetamides have shown that partial charge distribution can predict fluorination regiochemistry, a tool that should be applied here. researchgate.net Research should systematically explore how different fluorinating agents and reaction conditions (e.g., solvent, temperature) influence the ortho/meta/para selectivity.

Another critical aspect is the selective N-methylation of the 2,4'-difluoroacetanilide intermediate, avoiding competitive C-alkylation of the aromatic ring or over-alkylation to form a quaternary ammonium (B1175870) salt. The use of zeolite catalysts has been shown to control N- vs. C-alkylation of anilines based on pore size and reaction temperature, a strategy that could be adapted for the methylation step. mdpi.com Similarly, ionic liquids have demonstrated an ability to modulate selectivity in aniline alkylation, with outcomes dependent on the nature of the anion. researchgate.net Mechanistic probes, including kinetic studies, isotopic labeling, and the isolation of reaction intermediates, will be essential to unravel the complex interplay of electronic and steric factors that dictate selectivity.

Table 2: Factors Influencing Selectivity in Key Transformations

TransformationSelectivity ChallengeControlling FactorProposed Research Trajectory
Electrophilic Aromatic FluorinationRegioselectivity (2,4- vs. other isomers)Nature of fluorinating agent, solvent polarity, temperature. researchgate.netSystematic screening of N-F reagents and solvents; kinetic analysis to determine the role of the acetamido directing group.
N-MethylationN- vs. C-AlkylationCatalyst structure (e.g., zeolite pore size), reaction temperature. mdpi.comInvestigate shape-selective zeolite catalysts to physically block C-alkylation pathways.
N-MethylationMono- vs. Di-methylationReactant stoichiometry, nature of the base, solvent properties (e.g., ionic liquids). researchgate.netExplore the use of bulky bases or specific ionic liquids to disfavor the formation of the transition state leading to the second methylation.
Amide Bond FormationReactivity of the fluorinated anilineCatalyst choice, activation method (e.g., pre-activation vs. in situ).Compare mechanisms of different catalytic cycles (e.g., Pd vs. Cu) to understand the rate-limiting step with an electron-poor nucleophile.

Advanced Integration of Spectroscopic and Computational Techniques for Structure-Reactivity Correlations

To fully understand the unique chemical nature of Acetanilide, 2,4'-difluoro-N-methyl-, a synergistic approach combining advanced spectroscopic methods and high-level computational chemistry is required. Such studies can build detailed structure-reactivity relationships, correlating the molecule's three-dimensional structure and electronic properties with its chemical behavior.

Spectroscopic characterization, particularly using ¹⁹F NMR, is essential for confirming regiochemistry and probing the electronic environment of the fluorine atoms. nih.gov X-ray crystallography of the final compound and key intermediates would provide unambiguous structural data, revealing bond lengths, angles, and intermolecular interactions in the solid state.

Computational chemistry, primarily using Density Functional Theory (DFT), offers a powerful predictive tool. nih.gov Calculations can be employed to:

Predict Reactivity: Model the transition states for fluorination and methylation to understand regiochemical outcomes and reaction barriers.

Elucidate Electronic Structure: Analyze the molecular orbitals to understand how fluorine substitution influences the aromaticity and nucleophilicity of the aniline precursor. acs.orgmendeley.com

Correlate Spectroscopic Data: Predict NMR chemical shifts, which can be invaluable for identifying products and intermediates, especially when authentic standards are unavailable. nih.gov

These integrated studies will provide a holistic view of how the interplay between the acetamido group and the two fluorine atoms dictates the molecule's structure and reactivity.

Table 3: Integrated Techniques for Structure-Reactivity Analysis

TechniqueResearch QuestionExpected Insight
¹⁹F NMR SpectroscopyWhat is the precise electronic environment of the fluorine atoms?Confirmation of 2,4-substitution pattern; probe for through-space and through-bond electronic effects. nih.gov
X-ray CrystallographyWhat is the solid-state conformation and packing of the molecule?Definitive structural proof; information on intermolecular interactions (e.g., C-F···H bonds) and steric hindrance around the amide bond.
Density Functional Theory (DFT)What are the lowest energy reaction pathways for synthesis?Calculated transition state energies can rationalize observed product distributions and guide optimization. nih.gov
Nucleus-Independent Chemical Shift (NICS)How do the fluorine substituents affect the aromaticity of the phenyl ring?Quantification of the electronic impact on the π-system, which influences susceptibility to electrophilic attack. acs.org
In-situ IR/Raman SpectroscopyHow do key intermediates evolve during the reaction?Real-time monitoring of reactant consumption and product formation to build kinetic models and detect transient species.

Investigation of Novel Non-Biological Applications in Emerging Fields of Chemical Technology

The unique combination of properties conferred by the difluoro and N-methyl functionalities suggests that Acetanilide, 2,4'-difluoro-N-methyl- could serve as a valuable building block in materials science and other areas of chemical technology, independent of any biological role. The C-F bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability. researchgate.netnih.gov

Future research should explore the potential of this molecule as a core structure or monomer for creating advanced functional materials:

Fluorinated Polymers: Incorporation of the 2,4-difluorophenyl moiety into polymer backbones could lead to materials with unique properties such as low surface energy, chemical inertness, and specific dielectric characteristics. mdpi.comresearchgate.netresearchgate.net Research could focus on synthesizing novel fluorinated polyamides or polyurethanes where this acetanilide derivative is a key monomer, targeting applications in high-performance coatings or specialty membranes. mdpi.comacs.org

Liquid Crystals: The polarity and steric profile introduced by fluorine atoms are known to have a profound influence on the mesophase morphology and dielectric anisotropy of liquid crystalline materials. researchgate.netnih.govmdpi.com The rigid, polar structure of Acetanilide, 2,4'-difluoro-N-methyl- makes it an intriguing candidate for designing new liquid crystal systems. researchgate.netnih.gov Synthetic modification of the acetyl group could yield a family of related compounds whose liquid crystalline properties could be systematically studied. rsc.orgbeilstein-journals.org

Organocatalysis: The electron-deficient, fluorinated aromatic ring could be functionalized to create novel organocatalysts, where the electronic properties are finely tuned by the fluorine substituents to modulate catalytic activity and selectivity.

Sustainable Synthesis and Circular Economy Considerations for Acetanilide Production

Aligning the synthesis of specialty chemicals like Acetanilide, 2,4'-difluoro-N-methyl- with the principles of green chemistry and the circular economy is a critical future objective. tandfonline.combenthamscience.com Research in this area should focus on minimizing the environmental footprint of the entire production lifecycle. numberanalytics.comnumberanalytics.com

Key areas for investigation include:

Green Solvents and Reagents: Shifting away from conventional volatile organic compounds towards greener alternatives like water, ionic liquids, or supercritical CO₂. benthamdirect.com For the methylation step, replacing traditional toxic reagents with more benign sources like methanol is a key goal.

Catalyst Recyclability: Developing heterogeneous or magnetically separable catalysts for the key acylation and methylation steps would simplify purification and allow for catalyst reuse, reducing waste and cost.

Energy Efficiency: Exploring energy-efficient activation methods such as photochemical or electrochemical synthesis could reduce the reliance on thermal heating, especially for the fluorination steps. numberanalytics.combenthamdirect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product. This involves moving away from stoichiometric reagents (e.g., in classical amidations) towards catalytic, addition-based reactions. nih.gov

From a circular economy perspective, the focus extends beyond the synthesis itself. cefic.orgsitra.fichemiehoch3.de This involves designing the process to enable the recovery and reuse of solvents and unreacted starting materials. specchemonline.compwc.com Establishing partnerships across the value chain to manage by-products and waste streams effectively can transform a linear "take-make-dispose" model into a more sustainable, circular one. cefic.orgspecchemonline.com

Table 4: Green Chemistry Strategies for the Synthesis of Acetanilide, 2,4'-difluoro-N-methyl-

Green Chemistry PrincipleConventional ApproachProposed Sustainable Alternative
Prevention of WasteUse of stoichiometric coupling agents in amidation, leading to by-products.Develop direct catalytic amidation methods with water as the only by-product.
Atom EconomySchotten-Baumann reaction with acyl chlorides.Catalytic "borrowing hydrogen" reactions or direct condensation. acs.org
Less Hazardous Chemical SynthesesUse of hazardous alkyl halides for methylation.Catalytic methylation using methanol or dimethyl carbonate as greener reagents.
Designing Safer Chemicals-Computational studies to predict and minimize the potential toxicity of by-products and intermediates. nih.gov
Safer Solvents and AuxiliariesUse of chlorinated or aprotic polar solvents.Investigation of water, supercritical fluids, or recyclable ionic liquids as reaction media. benthamscience.combenthamdirect.com
Design for Energy EfficiencyHigh-temperature reflux conditions.Exploration of microwave-assisted or photochemical reactions that proceed at lower temperatures and shorter times. benthamdirect.com
Use of Renewable FeedstocksPetroleum-derived starting materials.Long-term goal: explore bio-based routes to aniline and acetic acid precursors.
CatalysisStoichiometric promoters or bases.Development of highly active, selective, and recyclable catalysts (heterogeneous or homogeneous with recovery systems). numberanalytics.com

Q & A

Q. What are the optimal synthetic routes for preparing 2,4'-difluoro-N-methyl-acetanilide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated acetanilide derivatives typically involves nucleophilic substitution or electrophilic aromatic substitution. For 2,4'-difluoro-N-methyl-acetanilide, a two-step approach is recommended:

Acetylation : React 2,4-difluoroaniline with acetic anhydride under acidic conditions to form 2,4-difluoroacetanilide.

N-Methylation : Introduce the methyl group via alkylation using methyl iodide (CH₃I) in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO).

Q. Critical Factors :

  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may increase side reactions like over-alkylation.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (from 2 hours to 20 minutes) and improves yield (85–90%) compared to traditional reflux methods .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated acetanilide derivatives?

Methodological Answer: Key techniques for structural elucidation include:

  • ¹H/¹⁹F NMR :
    • ¹H NMR : The methyl group on the acetamide nitrogen appears as a singlet at δ 2.1–2.3 ppm. Aromatic protons show splitting patterns dependent on fluorine proximity (e.g., para-fluorine causes deshielding) .
    • ¹⁹F NMR : Fluorine atoms at the 2- and 4-positions produce distinct signals at δ -115 to -120 ppm (ortho-F) and δ -105 to -110 ppm (para-F) .
  • IR Spectroscopy : The carbonyl (C=O) stretch appears at 1650–1680 cm⁻¹, while N-H stretches (if unmethylated) are absent due to methylation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 185.15 (C₉H₉F₂NO) .

Validation : Cross-reference melting points (literature: 135–137°C) with experimental data to confirm purity .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during fluorine substitution in acetanilide derivatives?

Methodological Answer: Regioselectivity in electrophilic fluorination depends on:

  • Directing Groups : The acetamide group (-NHCOCH₃) is a strong para-director. Methylation of the nitrogen (-NCH₃) reduces steric hindrance, favoring ortho/para substitution.
  • Fluorinating Agents : Use Selectfluor® or N-fluoropyridinium salts for controlled fluorination. For example, Selectfluor® in acetonitrile at 60°C achieves 85% para-fluorination .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, while nonpolar solvents (e.g., toluene) favor kinetic control .

Case Study :
In 2,4'-difluoro-N-methyl-acetanilide, competing ortho/para fluorine placement can be resolved using computational modeling (DFT) to predict activation energies for substitution pathways .

Q. What analytical strategies address contradictions in toxicity data for fluorinated acetanilide metabolites?

Methodological Answer: Contradictions often arise from metabolite variability (e.g., N-hydroxylation vs. deacetylation). A tiered approach is recommended:

In Vitro Metabolism : Use liver microsomes (human/rat) to identify primary metabolites. LC-MS/MS detects hydroxylated (m/z +16) or deacetylated (m/z -42) products .

Toxicogenomics : RNA sequencing (RNA-seq) reveals gene expression changes (e.g., CYP450 isoforms) linked to metabolite toxicity .

In Vivo Validation : Compare NOAEL (No Observed Adverse Effect Level) values across species. For acetanilide derivatives, rat studies show NOAELs of 7–10 mg/kg/day, but interspecies differences require dose scaling using allometric models .

Q. Data Conflict Resolution :

  • Meta-Analysis : Pool data from multiple studies (e.g., SCCS reports) to assess reproducibility .
  • Dose-Response Modeling : Fit data to Hill equations to identify thresholds for hepatotoxicity .

Q. How do substituent effects (e.g., fluorine, methyl) influence the biological activity of acetanilide derivatives?

Methodological Answer: Substituents modulate activity via electronic and steric effects:

  • Fluorine : Enhances metabolic stability (C-F bond inertia) and bioavailability. Para-fluorine increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .
  • N-Methylation : Reduces hydrogen-bonding capacity, decreasing renal clearance but increasing plasma half-life .

Q. Structure-Activity Relationship (SAR) Table :

DerivativelogPCYP3A4 Inhibition (%)Half-Life (h)
2,4'-Difluoro-acetanilide1.8202.5
2,4'-Difluoro-N-methyl-2.3354.2
4'-Fluoro-acetanilide1.5151.8
Data derived from in vitro assays and pharmacokinetic studies .

Q. What advanced purification techniques resolve co-crystallization challenges in fluorinated acetanilides?

Methodological Answer: Co-crystallization with impurities (e.g., unreacted aniline) is common. Strategies include:

  • Fractional Crystallization : Use mixed solvents (e.g., ethanol/hexane) with gradual cooling to isolate pure crystals.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates derivatives with >99% purity .
  • Polymorph Screening : Screen solvents (e.g., DMSO, ethyl acetate) to identify stable crystal forms via X-ray diffraction .

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Acetanilide, 2,4'-difluoro-N-methyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.